2-Amino-4-hydroxy-4-phenylbutanoic acid, also known as 2-amino-4-hydroxy-4-phenylbutanoic acid, is a chiral amino acid derivative that plays a significant role in various biochemical and pharmaceutical applications. It features a unique structure that allows it to interact with biological systems, making it valuable in research and potential therapeutic contexts. This compound is classified as a beta-amino acid, which is characterized by the presence of an amino group on the beta carbon relative to the carboxylic acid group.
This compound can be synthesized from various starting materials, including L-aspartic acid and other amino acids, through several chemical reactions. The classification of 2-amino-4-hydroxy-4-phenylbutanoic acid falls under the category of amino acids, specifically beta-amino acids, due to its structural characteristics.
The synthesis of 2-amino-4-hydroxy-4-phenylbutanoic acid can be achieved through several methods:
The synthetic routes typically involve multiple steps, including protection and deprotection of functional groups, oxidation-reduction reactions, and selective substitutions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
The molecular formula of 2-amino-4-hydroxy-4-phenylbutanoic acid is , with a molecular weight of approximately 195.21 g/mol. The compound features a central carbon atom bonded to an amino group, a hydroxyl group, and a phenyl group.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 195.21 g/mol |
IUPAC Name | (2R,4R)-2-amino-4-hydroxy-4-phenylbutanoic acid |
InChI Key | WQLIGWIJZBHBFM-RKDXNWHRSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(CC(C(=O)O)N)O |
2-Amino-4-hydroxy-4-phenylbutanoic acid can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed during these reactions. For example, specific temperatures and solvents are required for optimal yields.
The mechanism of action of 2-amino-4-hydroxy-4-phenylbutanoic acid primarily involves its interaction with specific molecular targets within biological systems. Notably, it acts as an agonist for group II metabotropic glutamate receptors, which play a crucial role in neurotransmitter release and synaptic plasticity. This interaction leads to modulation of various signaling pathways that influence neuronal activity.
2-Amino-4-hydroxy-4-phenylbutanoic acid is typically a white crystalline solid with moderate solubility in water and organic solvents. Its melting point ranges around 135–136 °C.
The compound exhibits typical behavior of amino acids, such as forming salts with acids and participating in peptide bond formation when reacted with other amino acids or amines.
The stereoselective synthesis of 2-amino-4-hydroxy-4-phenylbutanoic acid leverages enzyme-mediated reductive amination and hydroxylation strategies to achieve precise chiral control. This β-hydroxy-α-amino acid derivative serves as a critical pharmacophore in angiotensin-converting enzyme (ACE) inhibitors and proteasome-targeting therapeutics [2] [6]. Key pathways include:
Reductive Amination Cascade: Phenylalanine dehydrogenase (PheDH) catalyzes the asymmetric reductive amination of 2-oxo-4-phenylbutanoic acid (2-OPBA) using ammonia as the amine donor. This reaction requires nicotinamide adenine dinucleotide (NADH) as a cofactor, regenerated in situ by formate dehydrogenase (FDH). The FDH-mediated oxidation of formate to CO₂ drives NADH recycling, enabling stoichiometric conversion with >99% enantiomeric excess (ee) [1] [2]. Engineered PheDH variants (e.g., Bacillus badius PheDH mutant V309G/L306V/V144G) enhance catalytic efficiency toward bulky substrates like 2-OPBA, achieving a 12.9-fold increase in kcat/Km compared to wild-type enzymes [6].
Hydroxylative Modification: Post-amination enzymatic hydroxylation at C4 is catalyzed by monooxygenases or dioxygenases. Pseudomonas-derived halogen methyltransferases (HMTs) exhibit promiscuous activity for stereoselective C–H oxidation, generating the 4-hydroxy moiety while retaining α-amino chirality [4]. This step often follows reductive amination in multi-enzyme cascades.
Table 1: Biocatalytic Systems for 2-Amino-4-hydroxy-4-phenylbutanoic Acid Synthesis
Enzyme System | Reaction | Yield | ee (%) | Productivity |
---|---|---|---|---|
PheDH/FDH membrane bioreactor | Reductive amination of 2-OPBA | 98% | >99 | 30.9 mmol g⁻¹ L⁻¹ h⁻¹ [6] |
Pseudomonas PaHMT | C4-hydroxylation | 91%* | 98* | TTN† 7,700 [4] |
Engineered Bacillus badius PheDH | Dynamic kinetic resolution | >95% | >99 | Space-time yield: 210 g L⁻¹ d⁻¹ [6] |
*Reported for analogous substrates; †Total turnover number
Oxidoreductases dominate the synthesis of 2-amino-4-hydroxy-4-phenylbutanoic acid due to their capacity for concurrent amination and hydroxylation:
Hydrolases enable chiral purification through kinetic resolution:
Steric hindrance engineering mitigates these limitations. For example, enlarging the PheDH substrate-binding pocket via mutations (V144G, L306V) reduces clashes with the C4-phenyl group, boosting activity 12.7-fold [6].
Table 2: Enzyme Classes in Chiral Resolution of 2-Amino-4-hydroxy-4-phenylbutanoic Acid Intermediates
Enzyme Class | Representative Enzymes | Function | Stereocontrol Mechanism |
---|---|---|---|
Aminating Oxidoreductases | PheDH, d-amino acid dehydrogenase | C2 asymmetric amination | si-face hydride transfer [1] [6] |
Hydroxylating Oxidoreductases | PaHMT, cytochrome P450 | C4 hydroxylation | Radical rebound with pro-R selectivity [4] |
Ester Hydrolases | Candida antarctica lipase B | Kinetic resolution of esters | Acyl-enzyme chirality discrimination [2] |
Kinetic Resolution (KR) relies on differential reaction rates of enantiomers:
Dynamic Kinetic Resolution (DKR) overcomes yield limitations by integrating racemization:
Table 3: Performance Comparison of KR and DKR for 2-Amino-4-hydroxy-4-phenylbutanoic Acid Synthesis
Parameter | Kinetic Resolution | Dynamic Kinetic Resolution |
---|---|---|
Theoretical Max Yield | 50% | 100% |
Typical ee | 90–99% | 95–99% |
Key Enzymes | Lipases, proteases | Hydantoinase/racemase/carbamoylase [6] |
Racemization Agent | None | Metal catalysts or amino acid racemases |
Atom Economy | Low (requires acyl donors) | High (no stoichiometric additives) |
Industrial Scalability | Limited by yield ceiling | Membrane bioreactors enable continuous processing [1] |
DKR is the superior industrial route due to quantitative yields and compatibility with integrated membrane bioreactors. These systems retain expensive enzymes (e.g., PheDH, FDH) while permitting continuous substrate feeding and product separation, reducing production costs by >40% [1] [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1